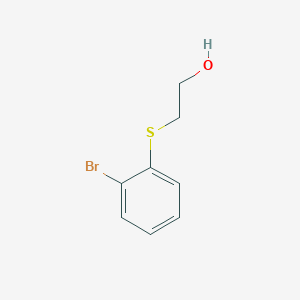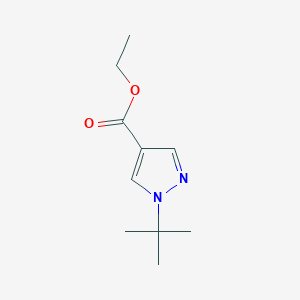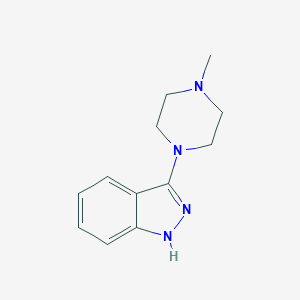
3-(4-Methylpiperazin-1-YL)-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methylpiperazin-1-YL)-1H-indazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of indazole derivatives and has been found to possess various biological activities. In
Mecanismo De Acción
The mechanism of action of 3-(4-Methylpiperazin-1-YL)-1H-indazole is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various molecular targets, including enzymes, receptors, and ion channels. For instance, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. It has also been found to bind to the GABA-A receptor, a receptor involved in anxiety and sedation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-Methylpiperazin-1-YL)-1H-indazole have been extensively studied. It has been found to induce apoptosis, a programmed cell death, in cancer cells. It has also been reported to inhibit the growth of various microorganisms, including bacteria and fungi. Moreover, this compound has been found to reduce inflammation and pain by inhibiting the production of prostaglandins. Additionally, it has been found to modulate the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which are involved in mood regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(4-Methylpiperazin-1-YL)-1H-indazole in lab experiments include its broad spectrum of biological activities, its potency, and its selectivity towards specific molecular targets. However, the limitations of this compound include its poor solubility in water, its potential toxicity, and its limited stability under certain experimental conditions.
Direcciones Futuras
The future directions for the research on 3-(4-Methylpiperazin-1-YL)-1H-indazole include the development of more efficient synthesis methods, the identification of its molecular targets, and the elucidation of its mechanism of action. Moreover, further studies are needed to determine the safety and efficacy of this compound in preclinical and clinical trials. Additionally, the potential use of this compound in the treatment of neurological disorders and other diseases needs to be explored further.
Aplicaciones Científicas De Investigación
3-(4-Methylpiperazin-1-YL)-1H-indazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anticancer, antimicrobial, antifungal, and anti-inflammatory activities. It has also been reported to possess potent analgesic, anxiolytic, and antidepressant properties. Moreover, this compound has been found to be a promising candidate for the treatment of neurological disorders such as Alzheimer's and Parkinson's diseases.
Propiedades
Número CAS |
131634-01-0 |
|---|---|
Fórmula molecular |
C12H16N4 |
Peso molecular |
216.28 g/mol |
Nombre IUPAC |
3-(4-methylpiperazin-1-yl)-1H-indazole |
InChI |
InChI=1S/C12H16N4/c1-15-6-8-16(9-7-15)12-10-4-2-3-5-11(10)13-14-12/h2-5H,6-9H2,1H3,(H,13,14) |
Clave InChI |
QEGQWEDKMMRTLW-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=NNC3=CC=CC=C32 |
SMILES canónico |
CN1CCN(CC1)C2=NNC3=CC=CC=C32 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



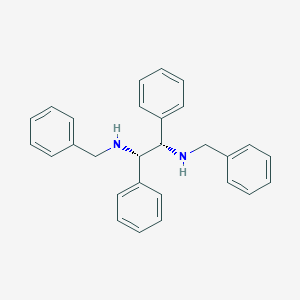


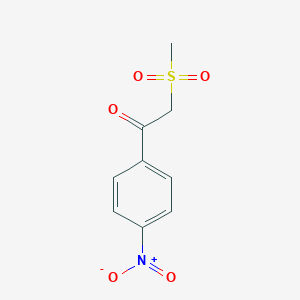

![3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine](/img/structure/B178490.png)
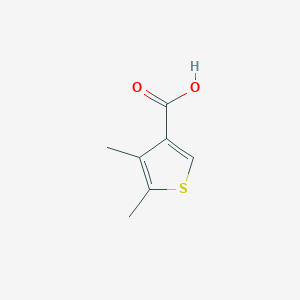
![1-benzyl-1H-imidazo[4,5-b]pyridine](/img/structure/B178492.png)
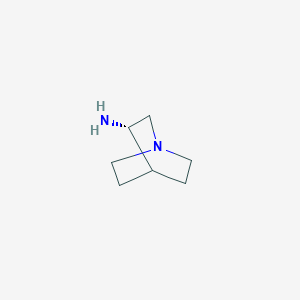
![Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane](/img/structure/B178495.png)

